molecular formula C8H20BrN3O B12957537 N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide

Katalognummer: B12957537
Molekulargewicht: 254.17 g/mol
InChI-Schlüssel: UUYWQXXFDMDPJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide is a chemical compound with the molecular formula C₈H₂₀BrN₃O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide typically involves the reaction of triethylamine with hydrazine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

    Step 1: Triethylamine reacts with hydrazine to form N,N,N-triethylhydrazinium.

    Step 2: The intermediate product then reacts with bromoacetyl bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include:

    Enzyme inhibition: By binding to the active site, the compound can inhibit enzyme function.

    Protein interaction: It can interact with proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide can be compared with other similar compounds such as:

  • 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
  • Girard reagent T
  • Girard reagent P

Uniqueness

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various molecular targets. This makes it a valuable tool in both research and industrial applications.

Eigenschaften

Molekularformel

C8H20BrN3O

Molekulargewicht

254.17 g/mol

IUPAC-Name

triethyl-(2-hydrazinyl-2-oxoethyl)azanium;bromide

InChI

InChI=1S/C8H19N3O.BrH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H

InChI-Schlüssel

UUYWQXXFDMDPJW-UHFFFAOYSA-N

Kanonische SMILES

CC[N+](CC)(CC)CC(=O)NN.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.